
5-Acetyloxy-4-acetyl-resorcinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetyloxy-4-acetyl-resorcinol is a biochemical used for proteomics research . It has a molecular formula of C10H10O5 and a molecular weight of 210.18 .
Synthesis Analysis
The synthesis of resorcinol derivatives, such as 5-Acetyloxy-4-acetyl-resorcinol, often involves acylation reactions . The precursor material is used to prepare di-substituted molecule pharmaceutical compounds by reacting with acetic acid and zinc dichloride as catalysts at the first step .Chemical Reactions Analysis
While specific chemical reactions involving 5-Acetyloxy-4-acetyl-resorcinol are not detailed in the searched resources, studies on resorcinol oxidation provide insights into potential reaction mechanisms . Resorcinol molecules undergo a 1H + 1e oxidation at certain pH levels to form radicals, which then readily react to form dimers/polymers .Physical And Chemical Properties Analysis
5-Acetyloxy-4-acetyl-resorcinol has a molecular weight of 210.18 . Its density is predicted to be 1.352±0.06 g/cm3, and its boiling point is predicted to be 379.9±27.0 °C .Scientific Research Applications
Antimicrobial and Anticancer Properties
The compound climacostol and its analogues, which share structural similarities with 5-Acetyloxy-4-acetyl-resorcinol, have been synthesized and studied for their biological activities. Climacostol, a resorcinolic lipid, has been identified for its antimicrobial and anticancer properties. Chemical synthesis of climacostol and its derivatives enabled the exploration of its effect on a variety of biological systems, revealing its potential as an effective agent against microbial infections and cancer cells. The structural modification of climacostol aimed to enhance or optimize its pharmacological properties, indicating the significance of structural features in medicinal chemistry (F. Buonanno et al., 2020).
Neuroprotective and Cardiovascular Protective Effects
Research has also explored the therapeutic applications of compounds structurally related to 5-Acetyloxy-4-acetyl-resorcinol in the context of neuroprotection and cardiovascular health. Melatonin, a compound with some structural resemblance and functional relationships to resorcinolic compounds, demonstrates a broad spectrum of beneficial effects. These include neuroprotective, cardiovascular protective, gastrointestinal protective, renoprotective, hepatoprotective, glucose and lipid metabolism regulatory, and anticarcinogenic effects. The comprehensive review of chlorogenic acids, a group of hydroxycinnamates including compounds like 5-CQA, supports their role in mitigating the risk of metabolic syndromes and chronic diseases through various mechanisms of action, further illustrating the potential health benefits of structurally related compounds (Huijie Lu et al., 2020).
Potential in Horticulture and Agriculture
In the realm of horticulture and agriculture, the application of melatonin, sharing some functional similarities with 5-Acetyloxy-4-acetyl-resorcinol, has been reviewed for its multifunctional role against environmental stresses in crops. Melatonin's biosynthesis in plants and its accumulation under stress conditions suggest its involvement in enhancing plant resilience to adverse environmental factors. Its application has been shown to improve seed germination, seedling growth, root regeneration, and photosynthesis rate, highlighting its importance in crop yield and quality improvement. This underscores the broader applicability of structurally or functionally related compounds in improving agricultural productivity and stress tolerance (Santosh Kumar Bose & Prianka Howlader, 2020).
Future Directions
properties
IUPAC Name |
(2-acetyl-3,5-dihydroxyphenyl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-5(11)10-8(14)3-7(13)4-9(10)15-6(2)12/h3-4,13-14H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCUKDFYGDWNOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1OC(=O)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675503 |
Source


|
| Record name | 2-Acetyl-3,5-dihydroxyphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyloxy-4-acetyl-resorcinol | |
CAS RN |
52751-41-4 |
Source


|
| Record name | 2-Acetyl-3,5-dihydroxyphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

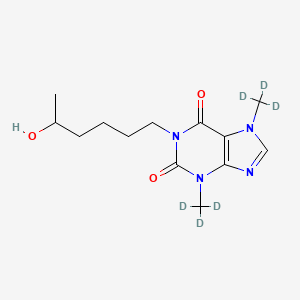


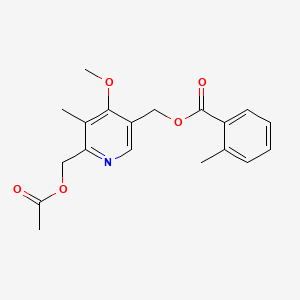
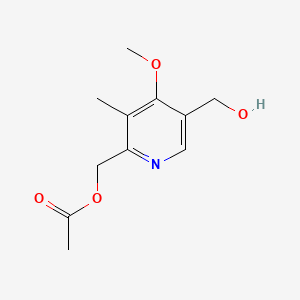
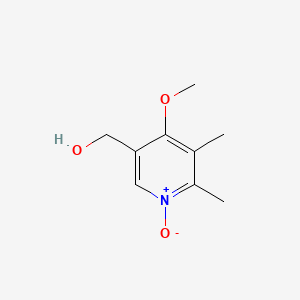
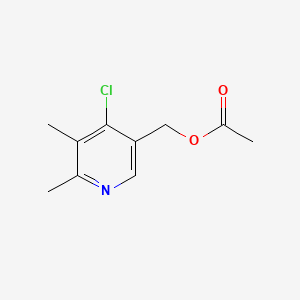
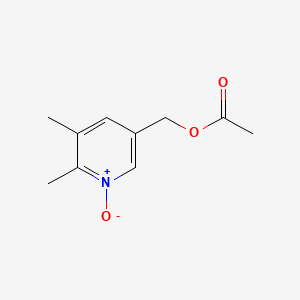
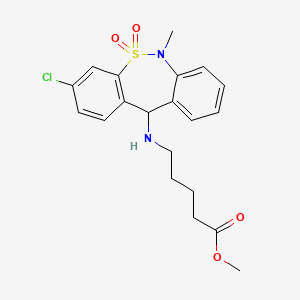


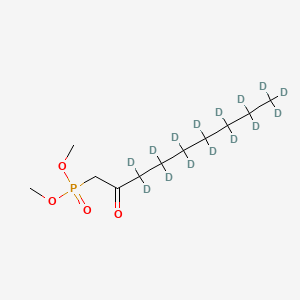
![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one-d15](/img/structure/B565111.png)